RAR Transcriptional Activation: 4-Oxoretinol vs. All-trans-Retinol
4-Oxoretinol directly activates transcription via retinoic acid receptors (RARs) at picomolar to nanomolar concentrations, whereas the parent compound all-trans-retinol exhibits no detectable RAR transactivation activity under identical assay conditions [1]. This functional gain is attributable to the 4-oxo modification, which enables ligand binding despite the absence of a carboxylic acid moiety [1].
| Evidence Dimension | RAR transcriptional activation (EC50 / minimal effective concentration) |
|---|---|
| Target Compound Data | 10⁻⁹ M to 10⁻¹⁰ M (1 nM to 100 pM) activates RARs |
| Comparator Or Baseline | All-trans-retinol: no detectable activity |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | F9 embryonal carcinoma cell-based reporter gene assays |
Why This Matters
Procurement of 4-oxoretinol, rather than all-trans-retinol, is essential for any study requiring direct RAR agonism without metabolic conversion to retinoic acid.
- [1] Achkar, C. C., Derguini, F., Blumberg, B., Langston, A., Levin, A. A., Speck, J., Evans, R. M., Bolado, J., Nakanishi, K., Buck, J., & Gudas, L. J. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. View Source
